molecular formula C25H19FN4O2S B2424934 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034520-03-9

3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2424934
CAS RN: 2034520-03-9
M. Wt: 458.51
InChI Key: JRWGJDIHIUQQNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which includes the compound , has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation . Varieties of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .


Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones, including the compound , involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The reaction proceeds through the radical approach with dimethyl sulfoxide (DMSO) as one carbon source .

Scientific Research Applications

Antimicrobial Activities

  • Novel quinazolinone derivatives, including compounds structurally related to the specified chemical, have shown promising antimicrobial activities. For instance, certain derivatives exhibited significant inhibitory effects against various bacterial strains like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing commercial bactericides in effectiveness (Yan et al., 2016). Another study reported the synthesis of similar compounds demonstrating broad-spectrum antimicrobial activity against various microorganisms (Buha et al., 2012).

Anti-HIV Properties

  • Research on quinolone derivatives, which are closely related to the chemical , revealed that some analogues inhibited HIV-1 replication in cell culture. Specific compounds in this category showed considerable anti-HIV activity, indicating potential in developing new anti-HIV agents (Parizadeh et al., 2018).

Antitumor Activities

  • Compounds structurally similar to 3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have shown promising results in antitumor studies. For example, certain derivatives demonstrated better antitumor activity than reference compounds in human hepatoma and melanoma cells (Zhou et al., 2021). Another study synthesized related compounds exhibiting significant in vitro antitumor activity, with some displaying growth inhibition in lung, CNS, and breast cancer cell lines (El-Azab et al., 2017).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c1-16-6-10-18(11-7-16)23-28-22(32-29-23)15-33-25-27-21-5-3-2-4-20(21)24(31)30(25)14-17-8-12-19(26)13-9-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGJDIHIUQQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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